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Compound of Interest

2-Methyl-5-
Compound Name:
(trifluoromethyl)pyridine

cat. No.: B1319050

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Methyl-5-
(trifluoromethyl)pyridine, a key heterocyclic compound of interest in pharmaceutical and
agrochemical research. This document compiles available Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental
protocols to aid in the characterization and analysis of this molecule.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectral data for 2-Methyl-5-
(trifluoromethyl)pyridine. It is important to note that a complete, experimentally verified
dataset from a single source is not readily available in the public domain. The data presented
here is a compilation from various sources, supplemented by predicted values based on the
analysis of structurally similar compounds.

Table 1: *H NMR Spectral Data
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. . Coupling
Chemical Shift o . .
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz

~8.6 S 1H - H-6

~7.8 d 1H ~8.0 H-4

~7.4 d 1H ~8.0 H-3

~2.6 S 3H - -CHs

Note: The chemical shifts for the aromatic protons are estimations based on data from
structurally related trifluoromethylpyridines. The singlet for H-6 is expected due to the absence
of adjacent protons. The doublet multiplicity for H-3 and H-4 is anticipated due to their coupling
to each other.

. 13

Chemical Shift (8) ppm Assighment
~159 C-2

~147 (q) C-6

~134 (q) c-4

~124 (q, JC-F = 272 Hz) -CFs

~122 C-5

~121 C-3

~24 -CHs

Note: The chemical shifts are estimations. The signals for carbons attached to or near the
trifluoromethyl group are expected to appear as quartets due to C-F coupling.

Table 3: IR Spectral Data
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Wavenumber (cm~?) Intensity Assignment
3100-3000 Medium-Weak C-H stretch (aromatic)
2980-2850 Medium-Weak C-H stretch (aliphatic, -CHs)

, Pyridine ring stretching
1601, 1590, 1459, 1417 Medium-Strong ] )
vibrations[1]

1350-1150 Strong C-F stretching

Table 4: Mass Spectrometry Data

mlz Relative Intensity (%) Assignment

161 100 [M]* (Molecular lon)
142 Moderate [M - F]*

114 Moderate [M - CFs]*

92 Moderate [M - CFs - H2CNJ*

Note: The fragmentation pattern is predicted based on the structure of the molecule. The
molecular ion peak is expected to be prominent. The molecular formula is C7HeFsN, and the
molecular weight is 161.12 g/mol .

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data presented
above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 2-Methyl-5-(trifluoromethyl)pyridine in
approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIsz). Add a small
amount of tetramethylsilane (TMS) as an internal standard (O ppm).

e 'H NMR Acquisition:

o Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
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o Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds,
and an acquisition time of 2-4 seconds.

o Process the data with Fourier transformation, phase correction, and baseline correction.

e 13C NMR Acquisition:

[e]

Acquire the spectrum on the same instrument.

o

Use a proton-decoupled pulse sequence.

[¢]

A larger number of scans will be required compared to *H NMR to achieve an adequate
signal-to-noise ratio.

[¢]

Process the data similarly to the *H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is
commonly used. Place a small amount of the solid sample directly on the ATR crystal.

o Data Acquisition:

[e]

Record a background spectrum of the empty ATR crystal.

[e]

Record the sample spectrum over a range of 4000-400 cm~1.

o

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

[¢]

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.qg.,
methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography
(GC) system for separation and purification.

 lonization: Utilize Electron lonization (EIl) at a standard energy of 70 eV. In El, the sample
molecules in the gas phase are bombarded with a beam of electrons, causing ionization and
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fragmentation.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: An electron multiplier or similar detector records the abundance of each ion. The
resulting mass spectrum is a plot of relative intensity versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of 2-Methyl-5-
(trifluoromethyl)pyridine.

Sample Preparation

2-Methyl-5-(trifluoromethyl)pyridine

Ly

NMR Spectroscopy FTIR Spectroscopy Mass Spectrometry
1H NMR (Proton Environment) [Functional Group Identification Molecular lon Peak (m/z)
13C NMR (Carbon Skeleton) (C-H, C-F, Pyridine Ring) Fragmentation Pattern

¢ Data Interpretation

Molecular Structure Elemental Composition
(Connectivity, Functional Groups) & Molecular Weight

Click to download full resolution via product page

Spectral analysis workflow for 2-Methyl-5-(trifluoromethyl)pyridine.

This diagram illustrates the progression from the pure compound to various spectroscopic
techniques, each providing unique information that contributes to the comprehensive structural
elucidation and confirmation of the molecule's identity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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